PDM2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: PDM2 can be synthesized through a series of chemical reactions involving the substitution of hydroxyl groups with chloride. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific reagents to achieve the desired chemical modifications .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The process may involve the use of large-scale reactors, precise temperature control, and efficient purification techniques to produce this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: PDM2 undergoes various chemical reactions, including substitution reactions where hydroxyl groups are replaced by chloride. This modification significantly increases its affinity for the aryl hydrocarbon receptor while abolishing its binding to the estrogen receptor .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include resveratrol, chloride sources, and solvents like DMSO. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the substitution reactions .
Major Products Formed: The major product formed from these reactions is this compound, characterized by its high affinity for the aryl hydrocarbon receptor and lack of affinity for the estrogen receptor. This selective binding makes this compound a valuable tool in scientific research .
Scientific Research Applications
PDM2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a selective antagonist to study the role of the aryl hydrocarbon receptor in various biochemical pathways . In biology, this compound is utilized to investigate the regulation of chloroplast development and gene expression in plants . In medicine, it serves as a potential therapeutic agent for conditions involving the aryl hydrocarbon receptor . Additionally, this compound is used in industrial applications for the development of new materials and compounds .
Mechanism of Action
PDM2 exerts its effects by selectively binding to the aryl hydrocarbon receptor, thereby inhibiting its activity. This binding prevents the receptor from interacting with its natural ligands, leading to altered gene expression and modulation of various biological processes . The molecular targets of this compound include genes involved in chloroplast development and other pathways regulated by the aryl hydrocarbon receptor .
Comparison with Similar Compounds
PDM2 is unique in its high affinity for the aryl hydrocarbon receptor and its lack of affinity for the estrogen receptor. Similar compounds include resveratrol and its derivatives, which also interact with the aryl hydrocarbon receptor but with lower affinity . Other compounds with similar properties include various chlorinated derivatives of resveratrol, which exhibit different levels of selectivity and potency .
References
Biological Activity
PDM2, a compound identified in various biological studies, exhibits significant activity across multiple biological contexts, particularly in relation to plant development and viral inhibition. This article reviews the biological activity of this compound, focusing on its role in chloroplast development in plants and its inhibitory effects on hepatitis B virus (HBV) replication.
1. Role of this compound in Plant Development
Chloroplast Development and Gene Expression
Recent research has highlighted this compound's involvement in chloroplast development, specifically through its regulation of plastid gene expression. A study demonstrated that this compound interacts with multiple organellar RNA editing factors, significantly affecting RNA editing efficiency at various sites within plastids. This interaction is crucial for the normal development of chloroplasts, as functional deterioration of this compound leads to impaired accumulation of plastid-encoded gene transcripts and RNA editing processes. Consequently, this impairment results in defective thylakoid membrane stack development, which ultimately hinders plant growth and development .
Table 1: Effects of this compound on Chloroplast Development
Parameter | Observation |
---|---|
RNA Editing Efficiency | Decreased with dysfunctional this compound |
Accumulation of Gene Transcripts | Significantly impaired |
Thylakoid Membrane Development | Defective structure observed |
Overall Plant Development | Blocked due to this compound dysfunction |
2. Inhibition of Hepatitis B Virus (HBV)
This compound has also been identified as a potential therapeutic agent against HBV. In a screening study involving 1120 compounds, this compound demonstrated notable inhibitory activity against HBV replication, with an IC50 value of 14.4 ± 7.7 μM. This suggests that this compound effectively inhibits HBV replication rather than interfering with the viral entry process. Surface plasmon resonance analysis confirmed a specific interaction between this compound and the reverse transcriptase (RT) domain of the HBV polymerase .
Table 2: Inhibitory Activity of this compound Against HBV
Parameter | Value |
---|---|
IC50 (μM) | 14.4 ± 7.7 |
Target Interaction | RT domain of HBV polymerase |
Effectiveness against Variants | Similar for wild-type and resistant strains |
Case Study: Impact on Plant Growth
A case study involving Arabidopsis thaliana mutants lacking functional this compound revealed significant growth defects correlated with the observed disturbances in chloroplast development. The study employed genetic and molecular analyses to establish a direct link between this compound function and chloroplast biogenesis.
Research Findings on Viral Inhibition
In another study focusing on antiviral properties, researchers found that combining this compound with existing nucleos(t)ide analogs resulted in an additive effect on HBV inhibition. This finding suggests that this compound could be developed further as part of a combination therapy for more effective treatment strategies against HBV .
Properties
IUPAC Name |
1,3-dichloro-5-[(E)-2-(4-chlorophenyl)ethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYNPQVCVQVODQ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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